

phase transitions in Indium sulfide at different temperatures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Indium sulfide (In₂S₃)*

Cat. No.: *B084954*

[Get Quote](#)

Phase Transitions in Indium Sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium sulfide (In₂S₃) is a semiconductor material with significant potential in various applications, including solar cells and optoelectronics.^{[1][2]} Its utility is closely linked to its polymorphic nature, existing in several distinct crystal structures, primarily the α , β , and γ phases.^{[1][3]} The transition between these phases is highly dependent on temperature and pressure, influencing the material's electronic and optical properties.^[4] Understanding these phase transitions is crucial for controlling the synthesis of In₂S₃ with desired characteristics for specific applications. This technical guide provides an in-depth overview of the temperature-induced phase transitions in indium sulfide, summarizing key quantitative data, detailing experimental protocols for characterization, and visualizing the transition pathways.

Temperature-Induced Polymorphic Transformations

Indium sulfide exhibits at least three main polymorphic forms at atmospheric pressure, each with a unique crystal structure. The transitions between these phases are reversible and occur at specific temperatures.

- α -In₂S₃: This is the low-temperature phase, which possesses a defect cubic structure.^[1]

- $\beta\text{-In}_2\text{S}_3$: As the temperature increases, the α -phase transforms into the β -phase, which has a defect tetragonal spinel structure.[1][3] This is considered the most stable form at room temperature.[1]
- $\gamma\text{-In}_2\text{S}_3$: At even higher temperatures, the β -phase transitions to the γ -phase, characterized by a layered structure.[1]

The transition temperatures between these phases have been determined through various experimental techniques.

Quantitative Data on Phase Transitions

The following table summarizes the key transition temperatures and crystal structures of the main indium sulfide polymorphs.

Phase	Crystal Structure	Transition	Transition Temperature	Reference
$\alpha\text{-In}_2\text{S}_3$	Defect Cubic	$\alpha \rightarrow \beta$	420 °C (693 K)	[1]
$\beta\text{-In}_2\text{S}_3$	Defect Tetragonal Spinel	$\beta \rightarrow \alpha$	717 K (444 °C)	[3]
$\beta\text{-In}_2\text{S}_3$	Defect Tetragonal Spinel	$\beta \rightarrow \gamma$	740 °C (1013 K)	[1]
$\gamma\text{-In}_2\text{S}_3$	Layered	-	> 1049 K (776 °C)	[3]

Note: Discrepancies in transition temperatures can arise from different experimental conditions and sample preparation methods.

Experimental Protocols

The characterization of indium sulfide phase transitions relies on a suite of analytical techniques. Below are detailed methodologies for key experiments cited in the literature.

High-Temperature Powder X-Ray Diffraction (PXRD)

High-temperature PXRD is a primary technique for studying crystal structure changes as a function of temperature.

Objective: To identify the crystal structure of In_2S_3 phases at different temperatures and determine the transition temperatures.

Methodology:

- A polycrystalline sample of In_2S_3 is prepared using methods such as powder metallurgy or chemical vapor transport.[5][6]
- The powdered sample is placed on a high-temperature stage within the diffractometer.
- The sample is heated at a controlled rate, and PXRD patterns are collected at various temperature intervals.
- The diffraction patterns are analyzed using Rietveld refinement to determine the crystal structure, lattice parameters, and unit-cell volume at each temperature.[3]
- Abrupt changes in the diffraction patterns, such as the appearance or disappearance of peaks, shifts in peak positions, and changes in peak intensities or widths, indicate a phase transition.[5][6]

Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD provides detailed structural information on single crystals of the different In_2S_3 phases.

Objective: To precisely determine the crystal structure and atomic arrangement of each polymorph.

Methodology:

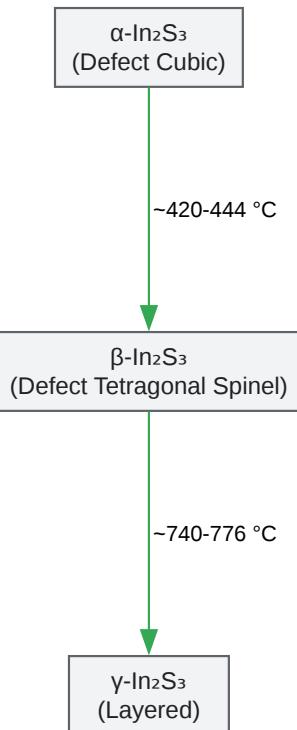
- Single crystals of $\beta\text{-In}_2\text{S}_3$ are grown, for example, by chemical vapor transport.[7]
- A suitable single crystal is mounted on a goniometer.
- The crystal is cooled to a low temperature (e.g., 80 K) to reduce thermal vibrations and improve diffraction data quality.[5]

- X-ray diffraction data are collected by rotating the crystal in the X-ray beam.
- The collected data are used to solve and refine the crystal structure, providing information on bond lengths, bond angles, and atomic coordinates.[\[7\]](#)

Transmission Electron Microscopy (TEM) and Selected-Area Electron Diffraction (SAED)

TEM and SAED are used to investigate the microstructure and crystallography of the material at the nanoscale.

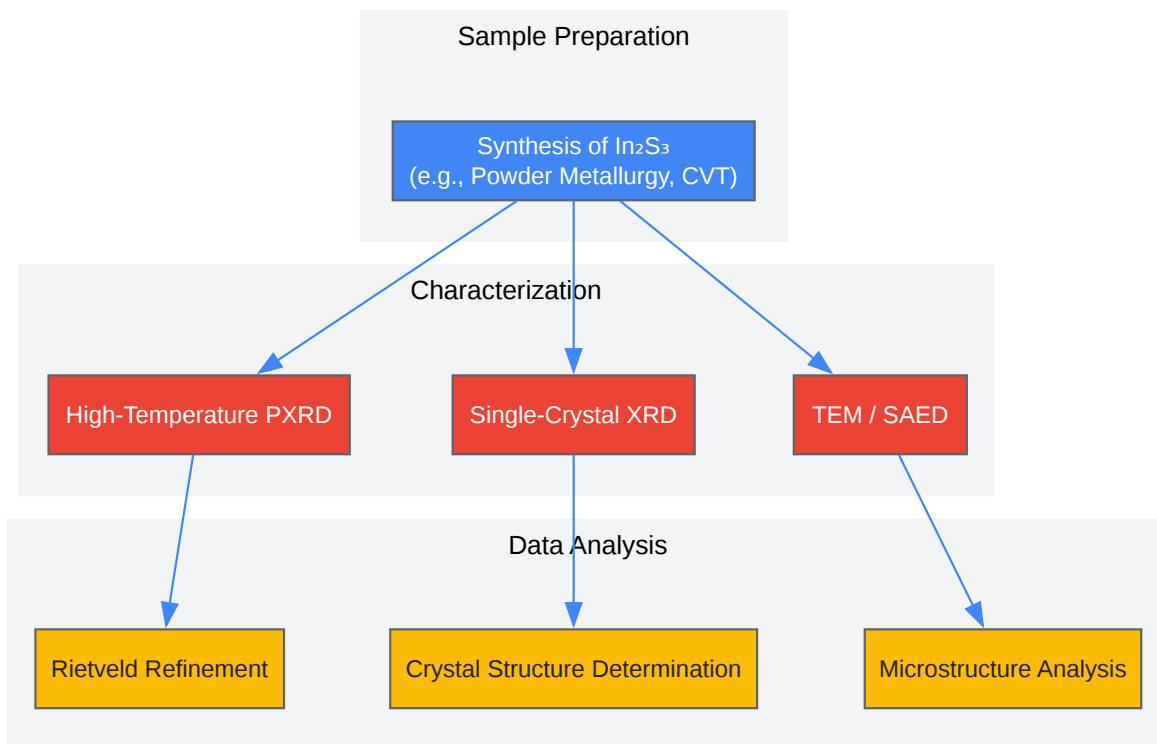
Objective: To observe the morphology and confirm the crystal structure of individual grains or domains.


Methodology:

- Thin samples for TEM analysis are prepared, often using a focused ion beam (FIB) to cut a thin lamella from a larger crystal.[\[7\]](#)
- The sample is placed in the TEM, and high-resolution images are taken to visualize the atomic lattice.
- SAED patterns are collected from specific regions of the sample. These patterns provide information about the crystal structure and orientation of the selected area.
- The presence of twin domains, which can occur when crystals are cooled through a phase transition, can be identified and characterized.[\[5\]](#)[\[7\]](#)

Visualizations

Indium Sulfide Phase Transition Pathway


The following diagram illustrates the temperature-induced phase transitions between the α , β , and γ phases of indium sulfide.

Temperature-Induced Phase Transitions of In_2S_3 [Click to download full resolution via product page](#)

Caption: Phase transition pathway of In_2S_3 with increasing temperature.

Experimental Workflow for Phase Transition Analysis

This diagram outlines a typical experimental workflow for the characterization of indium sulfide phase transitions.

Experimental Workflow for In_2S_3 Phase Transition Analysis[Click to download full resolution via product page](#)

Caption: Workflow for In_2S_3 phase transition analysis.

High-Pressure Phase Transitions

In addition to temperature, pressure can also induce phase transitions in indium sulfide. At high pressures, the tetragonal defect spinel structure of $\beta\text{-In}_2\text{S}_3$ undergoes reversible order-disorder transitions.^[3] Studies on related indium chalcogenides like InAs have shown transitions from zinc-blende to rocksalt and then to a $\beta\text{-Sn}$ -type structure under increasing pressure, suggesting that In_2S_3 may exhibit similar complex high-pressure behavior.^{[8][9]}

Conclusion

The phase transitions of indium sulfide are a critical aspect of its material properties. The transitions between the α , β , and γ phases are well-documented, though variations in reported

transition temperatures highlight the sensitivity of the system to experimental conditions. The experimental protocols described herein provide a foundation for researchers to investigate these transitions further. A comprehensive understanding of the interplay between temperature, pressure, and crystal structure is essential for the rational design and synthesis of indium sulfide-based materials for advanced technological applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Indium(III) sulfide - Wikipedia [en.wikipedia.org]
- 2. 2dsemiconductors.com [2dsemiconductors.com]
- 3. researchgate.net [researchgate.net]
- 4. Polymorphic phases in 2D In₂Se₃: fundamental properties, phase transition modulation methodologies and advanced applications - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 5. Crystal structure, phase transition and properties of indium(III) sulfide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Crystal structure, phase transition and properties of indium(III) sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure, phase transition and properties of indium(III) sulfide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. journals.aps.org [journals.aps.org]
- 9. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [phase transitions in Indium sulfide at different temperatures]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b084954#phase-transitions-in-indium-sulfide-at-different-temperatures>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com